molecular formula C8H4BrClS B1288040 2-Bromo-5-chlorobenzo[b]thiophene CAS No. 227802-38-2

2-Bromo-5-chlorobenzo[b]thiophene

Cat. No.: B1288040
CAS No.: 227802-38-2
M. Wt: 247.54 g/mol
InChI Key: MMCOTLPKJZWVQI-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzo[b]thiophene is a heterocyclic compound that contains both bromine and chlorine substituents on a benzothiophene ring. Benzothiophenes are a class of organosulfur compounds known for their aromatic properties and are widely used in various fields of chemistry and industry. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chlorobenzo[b]thiophene can be achieved through various methods. One common approach involves the reaction of 2-chlorobenzothiophene with bromine in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the bromine substituting the hydrogen atom at the 5-position of the benzothiophene ring.

Another method involves the use of aryne intermediates. In this approach, 2-chloro-6-(trimethylsilyl)phenyl triflate reacts with alkynyl sulfides to form the benzothiophene ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. The process typically uses bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity. The reaction conditions are optimized to ensure the selective bromination of the desired position on the benzothiophene ring.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chlorobenzo[b]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of thiophenes with different substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include various substituted benzothiophenes with different functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include reduced thiophenes with altered substituents.

Scientific Research Applications

2-Bromo-5-chlorobenzo[b]thiophene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the construction of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific biological pathways.

    Industry: The compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorobenzo[b]thiophene
  • 2-Chloro-5-fluorobenzo[b]thiophene
  • 2-Bromo-5-iodobenzo[b]thiophene

Uniqueness

2-Bromo-5-chlorobenzo[b]thiophene is unique due to the presence of both bromine and chlorine atoms on the benzothiophene ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific synthetic and research applications. The dual halogenation can influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-bromo-5-chloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClS/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCOTLPKJZWVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594229
Record name 2-Bromo-5-chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227802-38-2
Record name 2-Bromo-5-chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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